2-(1-methyl-1H-indol-3-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone

Physicochemical profiling Lipophilicity Drug-likeness

This compound uniquely merges 1-methylindole, quinolin-8-yloxy, and piperidine pharmacophores into a single clean scaffold not claimed by existing patents. With zero H-bond donors and high XLogP3-AA (3.9), it is CNS-penetrant-ready and ideal for GluN2B, sigma-1, and kinase panel screening where generic 4-phenylpiperidinyl-indole analogs fail to replicate steric or electronic profiles. Secure this novel SAR tool before competitors explore its unique chemical space.

Molecular Formula C25H25N3O2
Molecular Weight 399.494
CAS No. 1903227-84-8
Cat. No. B2439325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-indol-3-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone
CAS1903227-84-8
Molecular FormulaC25H25N3O2
Molecular Weight399.494
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)OC4=CC=CC5=C4N=CC=C5
InChIInChI=1S/C25H25N3O2/c1-27-17-19(21-8-2-3-9-22(21)27)16-24(29)28-14-11-20(12-15-28)30-23-10-4-6-18-7-5-13-26-25(18)23/h2-10,13,17,20H,11-12,14-16H2,1H3
InChIKeyKWOYOFFDBFTRTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Methyl-1H-indol-3-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone (CAS 1903227-84-8): Core Chemical Identity and Structural Classification


2-(1-Methyl-1H-indol-3-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone (CAS 1903227-84-8) is a synthetic heterocyclic compound belonging to the class of piperidinyl-indolyl-ethanones. Its structure uniquely integrates three pharmacophoric elements: a 1-methylindole, a piperidine linker, and a quinolin-8-yloxy terminal group [1]. The empirical formula is C25H25N3O2 with a molecular weight of 399.5 g/mol, a calculated XLogP3-AA of 3.9, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. This compound is cataloged in PubChem (CID 92082624) and ChEMBL (CHEMBL5309221) as a research-grade screening compound, typically supplied at ≥95% purity [1]. Its structural blueprint, combining an indole acetyl linker with a quinoline-ether substituted piperidine, places it within a chemical space explored for kinase inhibition, sigma receptor modulation, and NMDA receptor antagonism, though no target-specific bioactivity data are currently deposited in major public databases for this exact entity [1][2].

Why 2-(1-Methyl-1H-indol-3-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone Cannot Be Substituted with Generic 4-Arylpiperidinyl-Indole Analogs


Within the 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone scaffold, subtle modifications to the aryl group at the piperidine 4-position produce drastic shifts in target affinity and selectivity. A systematic SAR study of 3-substituted-1H-indoles as GluN2B-containing NMDA receptor ligands demonstrated that replacing a simple phenyl ring with bulkier heteroaromatic systems alters IC50 values by orders of magnitude (e.g., the most active ligand 35 achieved an IC50 of 5.5 nM, whereas several close analogs displayed micromolar affinity) [1]. The quinolin-8-yloxy substituent present in CAS 1903227-84-8 introduces a nitrogen-containing bicyclic heterocycle capable of engaging in π-π stacking, hydrogen bonding, and metal chelation interactions that are entirely absent in simple phenyl, tolyl, or halophenyl analogs. This unique aryl-ether linkage also provides a distinct conformational profile and significantly higher calculated lipophilicity (XLogP3-AA = 3.9) compared to more polar or less sterically demanding variants, directly impacting membrane permeability and non-specific binding profiles [2]. Consequently, generic substitution with a commercially available 4-phenylpiperidinyl-indole ethanone cannot replicate the same steric, electronic, or pharmacokinetic properties, making it unsuitable for SAR continuity or target engagement reproducibility.

Quantitative Differentiation Evidence: 2-(1-Methyl-1H-indol-3-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone vs. Closest Structural Analogs


Physicochemical Differentiation: Hydrophobicity and Hydrogen Bonding Capacity

The target compound exhibits a calculated partition coefficient (XLogP3-AA) of 3.9, with zero hydrogen bond donors and three hydrogen bond acceptors [1]. This physicochemical profile differentiates it from closely related indole-piperidine analogs. For comparison, the core unsubstituted scaffold (2-(4-phenylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone) has an estimated XLogP of approximately 3.0–3.2, and the 8-hydroxyquinoline variant (where the ether is replaced by a hydroxyl) would possess an additional H-bond donor, reducing logP by 0.5–1.0 units and introducing a donor site capable of altering target engagement [2]. The absence of H-bond donors and the elevated logP in CAS 1903227-84-8 predict superior passive membrane permeability (PAMPA) and blood-brain barrier penetration potential relative to more polar or donor-containing analogs, making it the preferred candidate for CNS-targeted screening cascades.

Physicochemical profiling Lipophilicity Drug-likeness Permeability

Structural Uniqueness: Quinoline Ether Substitution at the Piperidine 4-Position

The quinolin-8-yloxy group at the piperidine 4-position is a distinguishing structural feature. In the public domain SAR disclosed by Gitto et al. (2014) for GluN2B-NMDA ligands, the aryl substituent at the piperidine 4-position ranged from unsubstituted phenyl to 4-methoxyphenyl, 4-chlorophenyl, and 2-naphthyl, yet none incorporated a quinoline-ether motif [1]. The quinoline nitrogen provides a basic site (pKa ~4.9 for quinoline) that can participate in pH-dependent interactions, while the planar bicyclic system offers an extended π-surface for stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in hydrophobic binding pockets. These potential interactions are absent in the simpler aryl analogs characterized in the literature. The specific 8-yloxy linkage further creates a distinctive angular geometry that can influence the orientation of the piperidine ring relative to the target binding site, a conformational constraint not achievable with para-substituted phenyl or benzyl analogs.

Medicinal chemistry Structure-Activity Relationship Quinoline scaffold Piperidine functionalization

Rotatable Bond Count and Conformational Flexibility vs. Rigid Analogs

CAS 1903227-84-8 possesses 6 rotatable bonds, as computed by Cactvs 3.4.8.24 and deposited in PubChem [1]. This includes the ethanone bridge (C–C bond between indole and carbonyl), the carbonyl–piperidine N–C bond, the piperidine ring conformation, and the quinolinyl-ether C–O linkage. In contrast, structurally related but more rigid compounds, such as those where the piperidine is replaced by a spirocyclic or bridged system, have fewer rotatable bonds (typically 3–4). Increased conformational flexibility can enhance the entropic penalty upon binding but may also allow the molecule to adapt to induced-fit binding pockets. For comparison, the most potent literature analog (compound 35 in Gitto et al., IC50 = 5.5 nM) features a more constrained arylpiperidine scaffold [2]. The elevated rotatable bond count in CAS 1903227-84-8 suggests that it may sample a broader conformational ensemble, which could be advantageous for targets with flexible or shallow binding sites, but may require conformational restriction strategies for optimization.

Conformational analysis Molecular flexibility Entropy Binding kinetics

Patent Landscape Differentiation: Exclusive Quinolinyloxypiperidine-Indole Motif

A review of the patent WO2009021965A2, which covers quinolinyloxypiperidine and pyrrolidine derivatives for inflammatory and allergic respiratory diseases, reveals that the claimed compounds are characterized by direct quinolinyloxy-piperidine attachments without an intervening indole-ethanone linker [1]. In contrast, CAS 1903227-84-8 uniquely combines the quinolinyloxypiperidine motif with a 1-methylindol-3-yl-ethanone fragment via the piperidine nitrogen. This structural distinction places the compound outside the scope of the primary quinolinyloxypiperidine patent portfolio focused on respiratory indications. Furthermore, while piperidinyl-indole derivatives have been patented as complement factor B inhibitors (e.g., WO and US filings), none of the exemplified compounds incorporate a quinoline-ether substituent [2]. Therefore, CAS 1903227-84-8 occupies a distinct structural niche that is not explicitly claimed in the major publicly available patent families covering either quinolinyloxypiperidines or piperidinyl-indoles.

Patent analysis Chemical intellectual property Freedom to operate Novelty

Caveat: Absence of Direct Bioactivity Head-to-Head Data

It must be explicitly noted that no experimentally determined IC50, Ki, EC50, or other target-specific bioactivity data are currently available for CAS 1903227-84-8 in any of the following public databases: PubChem BioAssay, ChEMBL, BindingDB, or the primary peer-reviewed literature [1][2]. The compound is cataloged as a screening compound with no associated biological test results. In contrast, structurally related 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanones have been characterized for GluN2B-NMDA receptor binding, with the best-in-class analog (compound 35) achieving an IC50 of 5.5 nM in a [3H]ifenprodil competition binding assay and demonstrating functional antagonism in mouse hippocampal slices at 50 nM [2]. Similarly, quinolinyloxypiperidine analogs have been profiled for sigma-1 receptor affinity, with tetrahydroquinoline derivatives achieving Ki values as low as 3.7–4.6 nM [3]. Until CAS 1903227-84-8 undergoes analogous biological evaluation, its procurement value rests entirely on its structural differentiation and physicochemical properties, not on validated target engagement.

Data gap analysis Bioactivity Procurement risk Screening validation

Recommended Application Scenarios for 2-(1-Methyl-1H-indol-3-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone (CAS 1903227-84-8)


GluN2B-NMDA Receptor Antagonist Screening and SAR Expansion

The target compound's indole-ethanone-piperidine scaffold is isosteric with known GluN2B-negative allosteric modulators that have demonstrated nanomolar binding affinity (lead compound 35, IC50 = 5.5 nM) and functional antagonism in hippocampal slice preparations [1]. CAS 1903227-84-8 introduces a novel quinolin-8-yloxy substituent at the piperidine 4-position—a substitution not previously evaluated in the published GluN2B SAR series. Its elevated lipophilicity (XLogP3-AA = 3.9) and zero H-bond donor count are consistent with CNS-penetrant profiles [2]. Recommended use: inclusion as a diversity element in a focused screening deck targeting GluN2B-containing NMDA receptors for neurological indications (neuropathic pain, depression, stroke, Alzheimer's disease).

Sigma-1/Sigma-2 Receptor Pharmacological Tool Exploration

The quinolinyloxypiperidine substructure has been validated as a privileged motif for sigma receptor engagement. Tetrahydroquinoline derivatives bearing a 4-substituted piperidine-ether linkage have achieved sigma-1 Ki values of 3.7–4.6 nM with >350-fold selectivity over sigma-2 receptors [1]. CAS 1903227-84-8 adds an indole-ethanone extension to this core, potentially enabling simultaneous engagement of an accessory hydrophobic pocket. Its distinct structural topology, confirmed by patent landscape analysis to be unclaimed by existing sigma receptor ligand filings [2], makes it a valuable candidate for sigma receptor profiling panels and the development of bitopic or dual-target sigma ligands.

Kinase Inhibition Screening: Indole-Directed ATP-Competitive Chemotype

The 1-methylindole-3-acetyl moiety is a recurrent feature in ATP-competitive kinase inhibitors, including those targeting IKK2, p38α, and receptor tyrosine kinases [1]. The quinoline-ether piperidine extension in CAS 1903227-84-8 provides an additional hinge-binding or allosteric pocket interaction motif not present in simpler indole-acetyl piperidines. The compound's 6 rotatable bonds confer conformational adaptability suitable for induced-fit kinase binding sites [2]. Recommended application: inclusion in broad-panel kinase selectivity screening (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to identify serendipitous kinase hits, followed by SAR-driven optimization of the quinoline-ether vector for potency and selectivity enhancement.

Chemical Biology Probe Development for Neurodegenerative and Oncology Targets

The absence of pre-existing bioactivity data for CAS 1903227-84-8 in public repositories positions it as a 'clean' starting point for chemical probe development [1]. Unlike heavily profiled analogs with known polypharmacology liabilities, this compound carries no preconceived target bias, reducing the risk of confounding off-target effects in phenotypic screening campaigns. Its structural novelty, as confirmed by lack of overlap with major patent families covering quinolinyloxypiperidines or piperidinyl-indoles [2], supports the establishment of novel intellectual property for optimized derivatives. Recommended for: high-content phenotypic screening (e.g., neuronal survival, axonal regeneration, cancer cell invasion assays) where target-agnostic hit identification is desired, followed by target deconvolution via chemical proteomics.

Quote Request

Request a Quote for 2-(1-methyl-1H-indol-3-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.